Polyglyceryl Methyl Glucose Distearate is a non-ionic emulsifier and surfactant derived from the esterification of methyl glucose with polyglycerol and stearic acid. This compound is primarily used in cosmetic formulations due to its emulsifying properties, which facilitate the mixing of oil and water phases in products such as creams and lotions. Its ability to stabilize emulsions without the need for additional hydrophilic or lipophilic emulsifiers makes it an efficient choice for formulators.
Polyglyceryl Methyl Glucose Distearate is synthesized from natural sources, primarily through the condensation polymerization of methyl glucose and polyglycerin, followed by a reaction with stearic acid. The resulting product is characterized by its plant-based origin, making it suitable for use in natural and organic cosmetic formulations .
The synthesis of Polyglyceryl Methyl Glucose Distearate typically involves two main steps:
The synthesis can yield various degrees of polymerization, typically ranging from four to twelve glyceryl units per molecule. The average degree of glyceryl polymerization influences the properties of the final product, including its emulsifying efficiency .
Polyglyceryl Methyl Glucose Distearate has a complex molecular structure characterized by multiple glyceryl units linked to a methyl glucose moiety, with two stearate groups attached. This structure provides the compound with its unique emulsifying properties.
The chemical formula for Polyglyceryl Methyl Glucose Distearate is represented as C₃₃H₆₆O₁₁, with a molecular weight of approximately 590 g/mol. The compound's structure contributes to its amphiphilic nature, allowing it to stabilize oil-in-water emulsions effectively .
Polyglyceryl Methyl Glucose Distearate can participate in several chemical reactions typical of esters, including hydrolysis under acidic or basic conditions, which can lead to the regeneration of stearic acid and glyceryl components.
In formulations, it acts primarily as an emulsifier by reducing surface tension between oil and water phases. Its effectiveness can be influenced by factors such as temperature, pH, and the presence of other surfactants or stabilizers in the formulation .
The mechanism through which Polyglyceryl Methyl Glucose Distearate stabilizes emulsions involves its amphiphilic nature. The hydrophilic (water-attracting) portions interact with water molecules while the hydrophobic (water-repelling) portions engage with oil molecules. This dual affinity helps to reduce interfacial tension and stabilize the emulsion against separation.
The effective use of this compound in formulations results in stable emulsions that maintain their integrity over time, even under varying conditions of temperature and storage .
Relevant data indicates that Polyglyceryl Methyl Glucose Distearate does not classify as hazardous under standard regulatory frameworks, making it safe for use in cosmetic applications .
Polyglyceryl Methyl Glucose Distearate is widely utilized in various scientific and industrial applications:
The versatility of this compound stems from its ability to enhance texture and stability in diverse formulations while being derived from natural sources .
Polyglyceryl-3 methylglucose distearate (PGMGDS) is a non-ionic, plant-derived emulsifier with the molecular formula C₅₁H₉₈O₁₄ and a molecular weight of 935.3 g/mol [1] [7]. Its structure integrates three distinct moieties:
This amphiphilic architecture enables PGMGDS to form stable liquid crystalline phases in oil-water systems. The methylglucose moiety enhances water solubility, while the stearic acid chains impart lipophilic character. The compound’s hydrophilic-lipophilic balance (HLB) of ~10–12 positions it as an oil-in-water (O/W) emulsifier [6] [10]. Its biodegradability stems from the ester linkages and vegetable-derived raw materials [9].
Table 1: Molecular Components of PGMGDS
Component | Chemical Features | Role in Structure |
---|---|---|
Polyglyceryl-3 | 3 glycerol units; 6 hydroxyl groups | Hydrophilic backbone |
Methylglucose | Methylated glucose ring; 4 free OH groups | Polar head group |
Stearic acid (x2) | C₁₈H₃₆O₂; saturated hydrocarbon chain | Hydrophobic tail |
Ester linkages | C(=O)OC bonds | Connect hydrophobic/hydrophilic moieties |
Table 2: Key Molecular Descriptors
Parameter | Value | Method/Reference |
---|---|---|
Molecular formula | C₅₁H₉₈O₁₄ | PubChem CID 154572834 |
Molecular weight | 935.3 g/mol | [1] |
Melting point | 52–58°C | [10] |
HLB value | 10–12 | Formulation studies [6] |
PGMGDS is synthesized via a two-step esterification process under controlled catalytic conditions:
Step 1: Methylglucose Preparation
D-glucose undergoes methylation using methanol and acid catalysts (e.g., citric acid), producing methylglucose with a methoxy group at the anomeric carbon [2] [6].
Step 2: Sequential Esterification
Critical parameters:
Table 3: Industrial Synthesis Conditions
Parameter | Alkali-Catalyzed | Enzyme-Catalyzed | Impact on Yield |
---|---|---|---|
Temperature | 140–160°C | 60–80°C | >95% vs. 85–90% |
Catalyst | NaOH/KOH | Lipase B (Candida) | Higher selectivity with enzymes |
Reaction time | 4–6 hours | 8–12 hours | Faster with alkali |
Byproducts | <5% monoester | <2% monoester | Purer product with enzymes |
The functionality of PGMGDS is tunable via glycerol chain length and fatty acid substitutions:
Glycerol Polymerization Degree
Fatty Acid Modifications
Functional impacts include:
Table 4: Impact of Structural Variations on Functionality
Structural Element | Common Variants | Functional Outcome |
---|---|---|
Glycerol chain length | Polyglyceryl-2 to -6 | HLB range: 8 (W/O) to 15 (O/W) |
Fatty acid saturation | Stearic (sat) vs. oleic (unsat) | Higher sat: crystalline networks; unsat: fluid emulsions |
Fatty acid chain length | C12 (lauric) to C18 (stearic) | Longer chains: higher melting points, rigidity |
Glucose methylation | Methyl vs. ethyl | Methyl optimizes hydrophilicity & biodegradability |
Table 5: Comparative Performance in Emulsions
Property | PGMGDS (Std) | Oleate Variant | Polyglyceryl-6 Analog |
---|---|---|---|
Emulsion type | O/W | O/W | O/W |
Stability (3 months, 45°C) | Stable | Phase separation | Stable |
Viscosity (cP) | 12,000 | 5,000 | 8,000 |
Skin feel | Velvety | Oily | Light |
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